molecular formula C27H27N3O5 B2441964 [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate CAS No. 1209091-89-3

[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate

Cat. No. B2441964
CAS RN: 1209091-89-3
M. Wt: 473.529
InChI Key: JGNCELOJJBRMEG-UHFFFAOYSA-N
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Description

[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
BenchChem offers high-quality [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity

Iron(III) isoindoline complexes have been studied for their role as catalysts in the oxidative decarboxylation and deamination of acyclic and cyclic amino acids. These complexes show efficiency and selectivity in catalysis, highlighting potential applications in synthetic chemistry for related compounds (Lakk-Bogáth et al., 2015).

Heterocyclic Synthesis

The use of specific acids in the preparation of saturated isoindole-fused heterocycles demonstrates the utility of complex organic molecules in synthesizing novel heterocyclic structures, which could have implications in pharmaceuticals and materials science (Stájer et al., 2002).

Ligand Efficiency in Catalysis

The synthesis of stable spirocyclic (alkyl)(amino)carbenes and their application in catalysis, specifically in the hydroamination of internal alkynes, showcases the relevance of structurally complex molecules in enhancing catalytic processes (Zeng et al., 2009).

Postcondensation Modifications

The introduction of a "universal isocyanide" for postcondensation modification of Ugi products highlights the versatility of these compounds in generating a wide array of products from a single precursor, applicable in library synthesis and drug discovery (Keating & Armstrong, 1996).

Novel Nitrogen Heterocycle Synthesis

Research demonstrating the Cu-catalyzed N-arylation of hydrazines and hydrazones derived from 3-haloaryl-3-hydroxy-2-diazopropanoates to form nitrogen heterocycles underlines the importance of complex carboxylates in constructing nitrogen-rich molecules, which are significant in pharmaceutical chemistry (Hasegawa et al., 2008).

properties

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-18(23(31)29-27(17-28)13-6-3-7-14-27)35-26(34)20-10-11-21-22(16-20)25(33)30(24(21)32)15-12-19-8-4-2-5-9-19/h2,4-5,8-11,16,18H,3,6-7,12-15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNCELOJJBRMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxylate

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